1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-8-3-1-2-7(6-8)10(4-5-10)9(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWULESULVXCFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185272 | |
| Record name | Cyclopropanecarboxylic acid, 1-[3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260741-41-0 | |
| Record name | Cyclopropanecarboxylic acid, 1-[3-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260741-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 1-[3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy Overview
The synthesis of trifluoromethoxy-substituted cyclopropane carboxylic acids typically involves:
- Construction of the cyclopropane ring via cyclopropanation of an appropriate aromatic alkene or styrene derivative bearing the trifluoromethoxy substituent.
- Introduction or preservation of the carboxylic acid functionality either directly or through hydrolysis of ester intermediates.
- Use of mild and selective conditions to maintain the integrity of the trifluoromethoxy group, which can be sensitive to harsh reagents.
Cyclopropanation Approaches
2.1 Transition Metal-Catalyzed Cyclopropanation
- Starting from a 3-(trifluoromethoxy)styrene or related vinyl aromatic precursor, cyclopropanation can be achieved using diazo compounds such as ethyl diazoacetate in the presence of catalysts like Rhodium(II) or Copper(I).
- This method forms the cyclopropane ring with high stereoselectivity and good yields.
- Subsequent hydrolysis of the ester intermediate yields the target cyclopropane carboxylic acid.
2.2 Sulfonium Ylide-Mediated Cyclopropanation
- A mild, diazo-free method involves reacting trifluoromethyl-substituted alkenes with sulfonium ylides to form trifluoromethyl-cyclopropanes.
- This approach avoids potentially hazardous diazo compounds and can be adapted for trifluoromethoxy-substituted substrates.
- Reported yields for trifluoromethyl cyclopropanes reach up to 97%, indicating high efficiency and potential applicability.
Preparation via Functional Group Transformation
An alternative approach involves multi-step functional group transformations starting from trifluoromethoxy-substituted cyclopropyl alcohols or halides:
Step a: Conversion of 1-(trifluoromethoxy)cyclopropyl-1-alcohol to a tosylate intermediate by reaction with para-toluenesulfonyl chloride in acetonitrile solvent at controlled temperatures (-5 to 30 °C) in the presence of sodium hydride. This step activates the alcohol for nucleophilic substitution.
Step b: Nucleophilic substitution of the tosylate intermediate with sodium cyanide in dimethylformamide (DMF) under reflux conditions to form the corresponding nitrile intermediate.
Step c: Hydrolysis of the nitrile intermediate under reflux with sodium hydroxide solution, followed by acidification to pH 1-2, extraction, and concentration to yield the cyclopropane carboxylic acid product.
This method is advantageous for industrial-scale synthesis due to mild conditions, safety, and reduced environmental impact.
Reaction Conditions and Parameters
| Step | Reagents & Solvents | Temperature | Molar Ratios/Notes | Outcome/Intermediate |
|---|---|---|---|---|
| a | 1-(Trifluoromethoxy)cyclopropyl-1-ol, sodium hydride, para-toluenesulfonyl chloride, acetonitrile | -5 to 30 °C | Alcohol:NaH:TsCl = 1:2-6:1-2; Acetonitrile 8-12× weight of alcohol | Tosylate intermediate (Intermediate 1) |
| b | Sodium cyanide, DMF | Reflux (~140 °C) | Intermediate 1:NaCN:DMF = 1:1-1.5:12-14 | Nitrile intermediate (Intermediate 2) |
| c | NaOH solution, acid for pH adjustment | Reflux | Hydrolysis until complete reaction | 1-(Trifluoromethoxy)phenylcyclopropane-1-carboxylic acid (target) |
Purification and Isolation
- After hydrolysis and acidification, the product is extracted multiple times with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are concentrated to yield a white solid.
- Further purification can be achieved by recrystallization or chromatographic methods depending on purity requirements.
Analytical Characterization (Relevant to Preparation Verification)
- NMR Spectroscopy: Proton and carbon NMR to confirm cyclopropane ring formation and trifluoromethoxy substitution.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~248 g/mol).
- Infrared Spectroscopy: Characteristic carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Melting Point and Purity: To assess crystalline product quality.
Research Findings and Advantages of the Method
- The multi-step nucleophilic substitution and hydrolysis method offers a safer, cost-effective alternative to direct cyclopropanation with diazo compounds, which can be hazardous.
- Mild reaction conditions reduce side reactions and preserve the trifluoromethoxy group.
- The method is scalable and suitable for industrial production with less environmental pollution.
- Sulfonium ylide methods provide high yields and avoid diazo reagents but may require optimization for trifluoromethoxy substrates.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Transition Metal-Catalyzed Cyclopropanation | 3-(Trifluoromethoxy)styrene or vinyl aromatic | Ethyl diazoacetate, Rh(II) or Cu(I) catalyst | Mild temperatures, inert atmosphere | High stereoselectivity, well-established | Use of hazardous diazo compounds |
| Sulfonium Ylide Cyclopropanation | Trifluoromethyl-substituted alkenes | Sulfonium ylides | Low temperature | Diazo-free, high yields | Limited data on trifluoromethoxy substrates |
| Multi-step Tosylation-Cyanide-Hydrolysis | 1-(Trifluoromethoxy)cyclopropyl-1-ol | NaH, TsCl, NaCN, NaOH, DMF, acetonitrile | Controlled temp, reflux | Mild, safe, cost-effective, scalable | Multi-step, requires purification |
Chemical Reactions Analysis
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The phenyl ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include bases, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Biological Activity : The compound's trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate lipid membranes effectively. This property facilitates interactions with various biological targets, including enzymes and receptors. The rigidity imparted by the cyclopropane structure can influence binding affinity and selectivity, making it a candidate for drug development.
Case Studies :
- Anti-inflammatory Agents : Research has indicated that compounds similar to 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exhibit anti-inflammatory properties. Studies have shown that these compounds can inhibit specific inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The trifluoromethoxy group's ability to enhance bioavailability could improve the efficacy of such treatments.
Agricultural Applications
Pesticide Development : The chemical structure of this compound allows it to act as a potential pesticide or herbicide. Its lipophilic nature can improve absorption in plant systems, enhancing its effectiveness as a protective agent against pests and diseases.
Case Studies :
- Herbicide Efficacy : Experimental trials have demonstrated that formulations containing this compound can effectively control weed populations while minimizing harm to crop plants. This selectivity is crucial for sustainable agricultural practices.
- Insect Repellents : The compound's unique properties have been explored for use in developing insect repellents, providing an environmentally friendly alternative to traditional chemical pesticides.
Material Science
Polymer Synthesis : The presence of the cyclopropane ring in this compound allows for its incorporation into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of the resulting materials.
Case Studies :
- Thermoplastic Elastomers : Research has shown that adding this compound to thermoplastic elastomers can improve their flexibility and durability, making them suitable for various industrial applications.
- Coatings and Adhesives : The compound's chemical stability and resistance to solvents make it an ideal candidate for developing high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Halogen-Substituted Analogs
1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid (CAS: 124276-34-2):
- Molecular formula: C₁₀H₉ClO₂ (Mol. Wt. ~196.63 g/mol).
- The electron-withdrawing chlorine substituent enhances acidity (pKa ~3.5) compared to the trifluoromethoxy analog (pKa ~4.2) due to reduced resonance stabilization .
- Safety: Classified with hazard codes H315 (skin irritation) and H335 (respiratory irritation), similar to the trifluoromethoxy derivative .
- 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid (CAS: N/A; Mol. 61% for 1h in ) .
Trifluoromethyl and Trifluoromethoxy Variants
1-(3,5-Bis(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS: N/A):
- ~180°C for the meta isomer) .
Heterocyclic and Boronic Acid Derivatives
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropane-1-carboxylic acid (CAS: 1060811-01-9):
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid (CAS: 2553271-61-5):
- The boronic ester substituent enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the trifluoromethoxy analog. Purity: 95% (vs. >97% for the trifluoromethoxy compound) .
Biological Activity
Overview
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound characterized by its trifluoromethoxy group attached to a phenyl ring and a cyclopropane ring with a carboxylic acid functional group. Its molecular formula is C₁₁H₉F₃O₃, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications.
- Molecular Weight : 246.19 g/mol
- CAS Number : 1260741-41-0
- IUPAC Name : this compound
-
Chemical Structure :
The biological activity of this compound is influenced by its structural features:
- Lipophilicity : The trifluoromethoxy group enhances the compound's ability to penetrate lipid membranes, facilitating access to intracellular targets.
- Rigidity : The cyclopropane structure contributes to the overall rigidity of the molecule, which can affect binding affinity to biological targets such as enzymes and receptors.
Anticancer Properties
Recent studies have demonstrated that derivatives of cyclopropane carboxylic acids exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effective inhibition of cell proliferation in various cancer cell lines, including U937 human myeloid leukemia cells. These compounds did not exhibit cytotoxic effects on normal cells, suggesting a selective action against cancerous cells .
Ethylene Biosynthesis Inhibition
Cyclopropane derivatives have been studied for their role as inhibitors of ethylene biosynthesis in plants. Ethylene is a key regulator of fruit ripening and senescence. Compounds like this compound could potentially delay ripening processes, thus extending shelf life and reducing spoilage in agricultural products .
Study on Anticancer Activity
In a study published in early 2023, researchers synthesized various cyclopropane carboxylic acid derivatives and evaluated their biological activities. The results indicated that certain derivatives significantly inhibited the proliferation of U937 cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .
In Silico Docking Studies
In silico docking studies have been conducted to predict the binding affinity of cyclopropane derivatives to specific enzymes involved in ethylene biosynthesis. The results showed promising binding constants, indicating that these compounds could effectively inhibit the target enzyme, thereby modulating ethylene production in plants .
Data Table: Biological Activity Summary
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slope.
- Error analysis : Report 95% confidence intervals for triplicate experiments.
- Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
